molecular formula C17H34NNaS2 B8546754 Sodium bis(2-ethylhexyl)dithiocarbamate CAS No. 94266-20-3

Sodium bis(2-ethylhexyl)dithiocarbamate

Cat. No. B8546754
M. Wt: 339.6 g/mol
InChI Key: XXPMBGMBGWRNRH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06117826

Procedure details

149.2 grams (0.62 mol) of di(2-ethylhexyl)amine, 50.5 grams of a 50 wt % NaOH solution (0.63 mol NaOH), and 80 mL reagent 2-propanol, were all added to a 1 liter bottom-out resin kettle reaction flask equipped with an overhead stirrer, a thermocouple probe, a reflux condenser, a Clasien adapter and a 60 mL addition funnel. 37.9 mL (0.63 mol) of carbon disulfide (CS2) was then charged to the addition funnel and added dropwise over a 30 minute period. The reaction temperature was maintained at 18-20° C. over the course of the CS2 addition. The resultant reaction mixture was post-reacted at 30° C. for 1 hour.
Quantity
149.2 g
Type
reactant
Reaction Step One
Name
Quantity
0.63 mol
Type
reactant
Reaction Step Two
[Compound]
Name
reagent
Quantity
80 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
bottom-out resin
Quantity
1 L
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
37.9 mL
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]([CH2:14][CH2:15][CH2:16][CH3:17])[CH2:4][NH:5][CH2:6][CH:7]([CH2:12][CH3:13])[CH2:8][CH2:9][CH2:10][CH3:11])[CH3:2].[OH-].[Na+:19].CC(O)C.[C:24](=[S:26])=[S:25]>>[CH2:12]([CH:7]([CH2:8][CH2:9][CH2:10][CH3:11])[CH2:6][N:5]([CH2:4][CH:3]([CH2:1][CH3:2])[CH2:14][CH2:15][CH2:16][CH3:17])[C:24](=[S:25])[S-:26])[CH3:13].[Na+:19] |f:1.2,5.6|

Inputs

Step One
Name
Quantity
149.2 g
Type
reactant
Smiles
C(C)C(CNCC(CCCC)CC)CCCC
Step Two
Name
Quantity
0.63 mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
reagent
Quantity
80 mL
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)O
Step Five
Name
bottom-out resin
Quantity
1 L
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=S)=S
Step Seven
Name
Quantity
37.9 mL
Type
reactant
Smiles
C(=S)=S

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with an overhead stirrer
ADDITION
Type
ADDITION
Details
a thermocouple probe, a reflux condenser, a Clasien adapter and a 60 mL addition funnel
ADDITION
Type
ADDITION
Details
added dropwise over a 30 minute period
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The resultant reaction mixture
CUSTOM
Type
CUSTOM
Details
was post-reacted at 30° C. for 1 hour
Duration
1 h

Outcomes

Product
Name
Type
Smiles
C(C)C(CN(C([S-])=S)CC(CCCC)CC)CCCC.[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.